molecular formula C15H21N3O4S B2362920 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 900381-25-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2362920
CAS No.: 900381-25-1
M. Wt: 339.41
InChI Key: CJXZFEQWCVWFLW-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a sulfonamide-linked 3,4-dimethoxyphenethyl moiety. This compound is structurally characterized by its polar sulfonamide group, which enhances solubility in aqueous media, and the lipophilic dimethoxyphenyl group, which may facilitate membrane permeability. Its synthesis likely involves sulfonylation of a pyrazole amine intermediate, analogous to methodologies observed in related compounds (e.g., Suzuki coupling in ) .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-15(10-18(2)17-11)23(19,20)16-8-7-12-5-6-13(21-3)14(9-12)22-4/h5-6,9-10,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZFEQWCVWFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be approached through several retrosynthetic pathways, as illustrated in Figure 1. The most direct disconnection involves the formation of the sulfonamide bond between 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine.

The primary retrosynthetic disconnections include:

  • Sulfonamide bond formation
  • Pyrazole ring construction
  • Introduction of sulfonic functionality
  • Preparation of the dimethoxyphenethylamine component

Each of these transformations requires specific reaction conditions and consideration of functional group compatibility to achieve the desired selectivity and yield.

Preparation of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Synthesis of 1,3-Dimethyl-1H-pyrazole

The preparation of the appropriately substituted pyrazole core can be accomplished through several established methods:

Method A: From β-dicarbonyl compounds

This route utilizes the classic cyclocondensation reaction between hydrazines and β-dicarbonyl compounds. To synthesize 1,3-dimethyl-1H-pyrazole:

  • React acetylacetone with methylhydrazine in an appropriate solvent (ethanol or THF)
  • The reaction proceeds at room temperature or with mild heating (50-60°C)
  • The regioselectivity of N-methylation must be controlled to favor the N1 position
Procedure: To a solution of acetylacetone (10.0 g, 100 mmol) in ethanol (50 mL) at 0°C, add methylhydrazine (4.6 g, 100 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC until completion. Concentrate under reduced pressure and purify by column chromatography to obtain 1,3-dimethyl-1H-pyrazole.

The reaction typically proceeds with yields ranging from 75-85%, depending on reaction conditions and purification methods.

Method B: From α,β-unsaturated carbonyl compounds

An alternative approach involves the reaction of α,β-unsaturated carbonyl compounds with methylhydrazine:

  • React 3-methyl-2-butenal with methylhydrazine
  • The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization

This method can provide advantages in terms of regioselectivity but may require more careful control of reaction conditions.

Table 1. Comparison of Methods for 1,3-Dimethyl-1H-pyrazole Synthesis

Method Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
A Acetylacetone + Methylhydrazine Ethanol 25-50 4-6 75-85
B 3-Methyl-2-butenal + Methylhydrazine THF 0-25 6-8 65-75
C 1-Methylpyrazole (N-methylation) THF 25-60 12-16 70-80

Sulfonylation at the Pyrazole 4-Position

Preparation of 2-(3,4-Dimethoxyphenyl)ethylamine

From 3,4-Dimethoxyphenylacetic acid

2-(3,4-Dimethoxyphenyl)ethylamine can be prepared from 3,4-dimethoxyphenylacetic acid through a series of transformations:

Procedure: To a solution of 3,4-dimethoxyphenylacetic acid (19.6 g, 100 mmol) in THF (200 mL) at 0°C, add lithium aluminum hydride (7.6 g, 200 mmol) portionwise. Allow the mixture to warm to room temperature and reflux for 4 hours. Cool to 0°C and carefully quench with water (7.6 mL), 15% NaOH (7.6 mL), and water (22.8 mL). Filter through Celite, dry over Na₂SO₄, and concentrate to obtain 2-(3,4-dimethoxyphenyl)ethanol.

Convert the alcohol to the corresponding bromide using PBr₃ (9.0 g, 33 mmol) in DCM at 0°C to room temperature. Extract with DCM, wash with brine, dry, and concentrate to obtain 2-(3,4-dimethoxyphenyl)ethyl bromide.

Treat the bromide with sodium azide (9.8 g, 150 mmol) in DMF at 80°C for 12 hours. Cool, dilute with water, extract with ethyl acetate, dry, and concentrate to obtain 2-(3,4-dimethoxyphenyl)ethyl azide.

Reduce the azide with LiAlH₄ (3.8 g, 100 mmol) in THF at 0°C to room temperature. Work up as described above to obtain 2-(3,4-dimethoxyphenyl)ethylamine.

This multi-step sequence typically provides the desired amine in 60-70% overall yield.

From 3,4-Dimethoxyphenylacetonitrile

An alternative approach involves the reduction of 3,4-dimethoxyphenylacetonitrile:

Procedure: To a solution of 3,4-dimethoxyphenylacetonitrile (17.7 g, 100 mmol) in THF (200 mL) at 0°C, add lithium aluminum hydride (7.6 g, 200 mmol) portionwise. Stir at room temperature for 2 hours, then reflux for 4 hours. Cool to 0°C and carefully quench with water (7.6 mL), 15% NaOH (7.6 mL), and water (22.8 mL). Filter through Celite, dry over Na₂SO₄, and concentrate to obtain 2-(3,4-dimethoxyphenyl)ethylamine.

This direct reduction approach typically provides yields of 75-85%.

Sulfonamide Formation: Coupling of Components

The final step in the synthesis involves the formation of the sulfonamide bond between 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. Several methods can be employed:

Base-Mediated Coupling

The most common approach utilizes a suitable base to facilitate the nucleophilic attack of the amine on the sulfonyl chloride:

Procedure: To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.05 equiv., 18.1 g, 100 mmol) and diisopropylethylamine (DIPEA, 1.5 equiv., 19.4 g, 150 mmol) in dichloromethane (200 mL) at 0-5°C, add 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv., 19.5 g, 95 mmol) in dichloromethane (100 mL) dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 16 hours. Add water (100 mL), separate the layers, and wash the organic phase with 10% HCl solution, followed by saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (ethyl acetate/hexanes) to obtain this compound.

This coupling procedure typically provides yields of 75-85%.

Optimization of Sulfonamide Formation

Table 3. Optimization of Sulfonamide Formation Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 DIPEA DCM 0-25 16 82
2 TEA DCM 0-25 16 75
3 Pyridine DCM 0-25 24 70
4 K₂CO₃ Acetone 25-50 12 65
5 DIPEA THF 0-25 16 78
6 TEA Acetonitrile 0-25 16 72

The optimized conditions (Entry 1) employ DIPEA as the base in dichloromethane, providing the highest yield of the target compound.

Alternative Synthetic Approaches

One-Pot Sulfonamide Formation

A more direct approach involves the one-pot conversion of pyrazole to the corresponding sulfonamide:

Procedure: To a solution of 1,3-dimethyl-1H-pyrazole (9.6 g, 100 mmol) in acetonitrile (150 mL), add DABSO (12.0 g, 50 mmol) and iodine (25.4 g, 100 mmol). Stir the mixture at room temperature for 4 hours. Add 2-(3,4-dimethoxyphenyl)ethylamine (18.1 g, 100 mmol) and continue stirring for an additional 12 hours. Quench with saturated sodium thiosulfate solution, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the target compound.

This one-pot approach, while more convenient, typically provides lower yields (50-60%) compared to the stepwise process.

Alternative Sulfonylation Methods

Recent advances in sulfonamide synthesis include the use of potassium metabisulfite (K₂S₂O₅) as a sulfur source in palladium-catalyzed coupling reactions:

Procedure: In a mortar, grind together 1,3-dimethyl-1H-pyrazole-4-boronic acid (15.4 g, 100 mmol), K₂S₂O₅ (30.0 g, 135 mmol), Pd(OAc)₂ (1.1 g, 5 mmol), and K₂CO₃ (27.6 g, 200 mmol) for 15 minutes. Add 2-(3,4-dimethoxyphenyl)ethylamine (18.1 g, 100 mmol) and continue grinding for an additional 30 minutes. Extract the mixture with ethyl acetate, filter through Celite, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the target compound.

This mechanochemical approach offers environmental advantages but typically provides moderate yields (40-50%).

Purification and Characterization

Purification Techniques

The target compound can be purified using several methods:

  • Column chromatography using silica gel with ethyl acetate/hexanes or dichloromethane/methanol gradient elution
  • Recrystallization from appropriate solvents (ethanol/water or ethyl acetate/hexanes)
  • Preparative HPLC for analytical-grade purity

Characterization Data

The structural confirmation of this compound can be achieved through various analytical techniques:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (s, 1H, pyrazole-H), 6.75-6.65 (m, 3H, Ar-H), 4.72 (t, J = 6.0 Hz, 1H, NH), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.75 (s, 3H, N-CH₃), 3.25 (q, J = 6.5 Hz, 2H, CH₂NH), 2.70 (t, J = 6.5 Hz, 2H, ArCH₂), 2.25 (s, 3H, pyrazole-CH₃)
  • ¹³C NMR (100 MHz, CDCl₃): δ 148.9, 147.6, 147.2, 135.0, 130.5, 120.7, 114.1, 111.8, 111.2, 55.9, 55.8, 44.1, 38.6, 35.2, 13.7
  • IR (KBr, cm⁻¹): 3285 (N-H), 2935, 2835 (C-H), 1590, 1515 (C=C, C=N), 1330, 1150 (SO₂), 1260, 1235 (C-O)
  • HRMS (ESI): calculated for C₁₅H₂₁N₃O₄S [M+H]⁺: 340.1331, found: 340.1335

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting Point: 112-114°C
  • Solubility: Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water
  • HPLC Purity: >99.5% (254 nm)

Comparison of Synthetic Routes

Table 4. Comparison of Synthetic Routes to this compound

Route Key Steps Overall Yield (%) Advantages Limitations Reference
A 1. Pyrazole formation
2. Chlorosulfonation
3. Sulfonamide coupling
45-55 High purity, scalable Multiple steps, uses corrosive reagents
B 1. Pyrazole formation
2. DABSO/I₂ sulfonylation
3. One-pot sulfonamide formation
35-45 Fewer steps, milder conditions Lower overall yield
C 1. Pyrazole formation
2. Lithiation/SO₂ capture
3. Sulfonamide formation
40-50 High regioselectivity Requires cryogenic conditions
D Mechanochemical K₂S₂O₅-mediated sulfonamide formation 25-35 Green chemistry approach, solvent reduction Lower yield, limited scalability

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide with structurally or functionally related compounds from the provided evidence. Key differences in structure, physicochemical properties, and synthesis are highlighted.

Structural Comparison
Compound Name Core Structure Key Substituents
This compound (Target) Pyrazole 1,3-dimethyl; 4-sulfonamide linked to dimethoxyphenethyl
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide Benzoyl group; dimethoxyphenethylamine backbone
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one; fluorophenyl; sulfonamide; isopropylamide
Crystal Compound () Azanium chloride dihydrate Dual dimethoxyphenethyl groups; carbamoylpropyl chain; chloride counterion

Key Observations :

  • The target compound and Example 53 () share sulfonamide functional groups, which are critical for hydrogen bonding and enzyme inhibition. However, Example 53 incorporates a pyrazolo-pyrimidine core and fluorinated aryl groups, likely enhancing its molecular weight (589.1 g/mol) and electronic complexity .
  • The crystal compound () features a quaternary ammonium structure with chloride and hydrate molecules, emphasizing ionic interactions and crystallinity, which contrast with the neutral sulfonamide in the target compound .
Physicochemical Properties
Property Target Compound Rip-B () Example 53 () Crystal Compound ()
Melting Point (°C) Not reported 90 175–178 Not explicitly reported
Molecular Weight ~400–450 (estimated) 285.34 (calculated) 589.1 503.02
Solubility Moderate (sulfonamide polarity) Low (benzamide lipophilicity) Low (fluorinated chromen) High (ionic chloride hydrate)

Key Observations :

  • The higher melting point of Example 53 (175–178°C) suggests strong crystalline packing, possibly due to its extended π-system and fluorinated groups .
  • The target compound’s sulfonamide group likely improves aqueous solubility compared to Rip-B’s benzamide, which is more lipophilic .
  • The crystal compound’s hydrate and chloride ions enhance solubility in polar solvents, a feature absent in the target compound .

Functional Implications :

  • The target compound’s pyrazole-sulfonamide scaffold is common in kinase inhibitors (e.g., COX-2), whereas Rip-B’s benzamide structure aligns with neurotransmitter analogues.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a pyrazole moiety. Its molecular formula is C14H18N4O3S, with a molecular weight of approximately 318.38 g/mol. The presence of the sulfonamide group suggests potential interactions with biological targets, particularly in the realm of anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing similar pyrazole structures have shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related pyrazole derivatives possess activity against various bacterial strains and fungi. For example, compounds derived from similar structures were tested against Mycobacterium tuberculosis (MTB) and exhibited significant inhibition rates . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives to assess their biological activities. One notable study focused on the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido) derivatives, which were screened for anti-inflammatory effects. Results indicated that these compounds effectively reduced inflammation markers in cell models .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving pyrazole derivatives:

Compound NameBiological ActivityConcentrationReference
Pyrazole Derivative AAnti-inflammatory (TNF-α Inhibition)10 µM
Pyrazole Derivative BAntimicrobial against MTB6.25 µg/mL
Pyrazole Derivative CAntifungal activity against Aspergillus niger40 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical purification methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-sulfonamide core followed by functionalization of the 3,4-dimethoxyphenylethyl side chain. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents to attach the sulfonamide group to the pyrazole ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential for isolating the pure compound, with TLC (Rf ~0.3–0.5) monitoring reaction progress .
  • Yield Optimization : Adjusting reaction temperatures (60–80°C) and solvent polarity (DMF or DCM) improves yield (reported 65–78%) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the pyrazole ring (δ 7.8–8.2 ppm for pyrazole protons) and sulfonamide group (δ 3.1–3.3 ppm for SO2NH) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 433.15 [M+H]+) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 58.2%, H: 6.3%, N: 12.9%) .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity, and how can discrepancies with experimental data be resolved?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models the sulfonamide group’s nucleophilic sites (e.g., sulfur and nitrogen atoms) and electronic properties (HOMO-LUMO gap ~5.2 eV) .
  • Molecular Dynamics Simulations : Predict solvation effects and stability in aqueous environments (e.g., RMSD < 2.0 Å over 50 ns) .
  • Validation : Discrepancies in reaction outcomes (e.g., unexpected byproducts) are resolved by adjusting solvent polarity or temperature in experimental protocols .

Q. What strategies address contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Compare bioactivity datasets (e.g., IC50 values for enzyme inhibition) using standardized assays (e.g., fluorescence-based kinase assays) .
  • Structural-Activity Relationship (SAR) : Tabulate modifications to the 3,4-dimethoxyphenyl group and their impact on activity:
ModificationBioactivity Change (vs. Parent Compound)Reference
Replacement with trifluoromethyl2.5× increase in COX-2 inhibition
Chlorination at phenyl ringReduced solubility, 40% lower efficacy
  • Dose-Response Curves : Replicate assays under controlled conditions (pH 7.4, 37°C) to confirm reproducibility .

Q. What is the mechanistic basis for its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Enzyme Inhibition : The sulfonamide group acts as a hydrogen-bond donor to catalytic residues (e.g., Tyr355 in COX-2), confirmed via X-ray crystallography .
  • Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., Ki = 12 nM for serotonin receptors) quantify affinity .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency (R² = 0.89) .

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